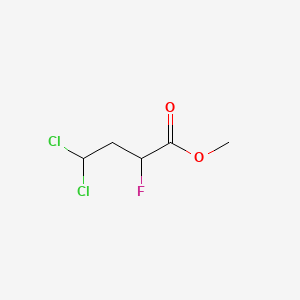
5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride: is a chemical compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 4th position on the tetrahydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of the methyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination. The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in biological research to study the effects of fluorine and methyl substitutions on biological activity. It can serve as a model compound for investigating the interactions of fluorinated and methylated tetrahydropyridines with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorine substitution is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride: Similar structure with a phenyl group instead of a methyl group.
Uniqueness: 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the specific combination of fluorine and methyl substitutions, which can impart distinct chemical and biological properties. The presence of fluorine can enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity and membrane permeability.
特性
分子式 |
C6H11ClFN |
|---|---|
分子量 |
151.61 g/mol |
IUPAC名 |
5-fluoro-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C6H10FN.ClH/c1-5-2-3-8-4-6(5)7;/h8H,2-4H2,1H3;1H |
InChIキー |
SGKQKQCYADJAKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CNCC1)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


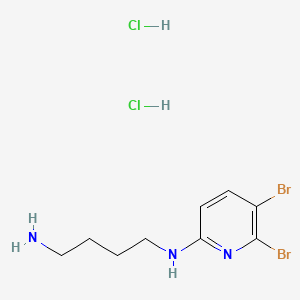
![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)


![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)
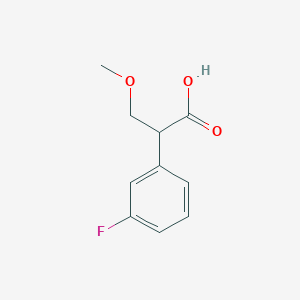

![4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)

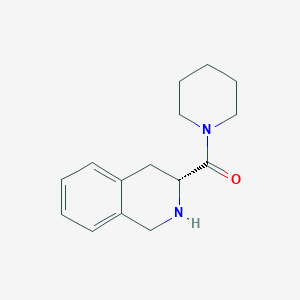
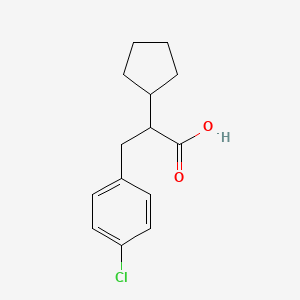
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)

